![molecular formula C18H22N4O B2356463 N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950391-95-4](/img/structure/B2356463.png)
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with an isobutyl group, a methoxyphenyl group, and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit promising neuroprotective and anti-inflammatory properties . They have also been associated with inhibitory activity against enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases .
Mode of Action
It’s worth noting that similar pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are crucial in the regulation of cellular responses to stress and inflammation.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have also been associated with inhibitory activity against enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases .
Preparation Methods
The synthesis of N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazolo[1,5-a]pyrimidine core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
N-isobutyl-2-(2-hydroxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
N-isobutyl-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12(2)11-19-17-9-13(3)20-18-10-15(21-22(17)18)14-7-5-6-8-16(14)23-4/h5-10,12,19H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNNYHCMCPKXSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC(C)C)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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